N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(methoxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Description
N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(methoxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS: 415697-56-2) is a benzenesulfonamide derivative featuring three key functional groups:
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at the 2-position of the benzene ring, enabling participation in Suzuki-Miyaura cross-coupling reactions .
- A 4,5-dimethyl-1,2-oxazol-3-yl group, contributing steric and electronic effects due to its heteroaromatic structure.
- A methoxymethyl substituent on the sulfonamide nitrogen, influencing solubility and steric accessibility.
Its molecular formula is C₁₉H₂₇BN₂O₆S (molar mass: 422.3 g/mol), and it has applications in pharmaceutical synthesis, particularly as an intermediate in the preparation of bioactive molecules .
Properties
CAS No. |
415697-56-2 |
|---|---|
Molecular Formula |
C19H27BN2O6S |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(methoxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H27BN2O6S/c1-13-14(2)26-21-17(13)22(12-25-7)29(23,24)16-11-9-8-10-15(16)20-27-18(3,4)19(5,6)28-20/h8-11H,12H2,1-7H3 |
InChI Key |
IJSCQWFSMOZUEJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)N(COC)C3=NOC(=C3C)C |
Origin of Product |
United States |
Biological Activity
N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(methoxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a synthetic compound that exhibits significant biological activity. This compound belongs to the class of sulfonamides and incorporates an oxazole ring structure along with a dioxaborolane moiety. Its unique chemical structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 421.37 g/mol. The presence of functional groups such as the oxazole and sulfonamide enhances its reactivity and biological profile.
Antimicrobial Properties
Sulfonamides are widely recognized for their antimicrobial properties. The incorporation of the oxazole ring in this compound may enhance its activity against various bacterial strains. Studies have shown that related compounds exhibit significant inhibition against Gram-positive and Gram-negative bacteria due to their ability to interfere with folate synthesis pathways .
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes such as carbonic anhydrase and certain protein kinases. These enzymes are crucial for various cellular processes including metabolic regulation and signal transduction .
Case Studies
-
Case Study on Antibacterial Activity :
A study conducted on sulfonamide derivatives demonstrated that modifications in the oxazole structure significantly influenced antibacterial potency. The compound under investigation showed promising results against Staphylococcus aureus and Escherichia coli strains . -
Enzyme Inhibition Assays :
In vitro assays revealed that the compound effectively inhibited human carbonic anhydrase II with an IC50 value comparable to existing inhibitors in clinical use. This suggests its potential as a therapeutic agent in conditions requiring enzyme modulation .
Toxicological Profile
Toxicity studies are essential for evaluating the safety of new compounds. Preliminary assessments indicate that this compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, comprehensive toxicological evaluations are necessary to establish a complete safety profile .
Comparative Analysis of Biological Activity
Comparison with Similar Compounds
Key Comparisons:
Research Findings :
- The pinacol boronic ester in the target compound balances reactivity and stability. Methyl groups reduce hydrolysis in protic solvents compared to unprotected boronic acids but introduce moderate steric hindrance, slowing transmetalation in cross-couplings .
- In contrast, phenylboronic acid exhibits higher reactivity but lower stability, limiting its utility in aqueous or acidic conditions .
Sulfonamide Derivatives
Structural and Functional Differences:
Research Findings :
- The 4,5-dimethyloxazole moiety may engage in π-π stacking or hydrogen bonding, influencing binding affinity in enzyme inhibition assays .
Oxazole-Containing Compounds
Electronic and Steric Effects:
Research Findings :
- The electron-withdrawing nature (σ = +0.12) may polarize adjacent bonds, altering reactivity in nucleophilic substitution reactions .
Preparation Methods
Preparation Methods Analysis
Key Reagents and Catalysts
- Palladium catalysts : Commonly used catalysts include palladium diacetate (Pd(OAc)2), palladium(II) dichloride complexes with 1,1'-bis(diphenylphosphino)ferrocene (Pd(dppf)Cl2), and Pd2(dba)3 with phosphine ligands such as S-phos or dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane.
- Boronation agent : Bis(pinacolato)diboron (B2pin2) is the standard reagent for installing the boronate ester functionality.
- Bases : Potassium acetate (KOAc) and potassium phosphate (K3PO4) are commonly employed to facilitate the reaction.
- Solvents : Polar aprotic solvents such as N,N-dimethylformamide (DMF), 1,4-dioxane, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are used, often under inert atmosphere.
Representative Preparation Procedures
Palladium-Catalyzed Borylation in DMF at Elevated Temperature
- A mixture of the aryl halide precursor, bis(pinacolato)diboron, potassium phosphate, tetrabutylammonium bromide, palladium diacetate, and DMF is heated at 130°C for 5 hours under nitrogen.
- After cooling, water is added, and the solid product is filtered and purified by silica gel chromatography.
- The product is further purified by sublimation under reduced pressure (~1×10^-3 Pa) at ~260°C, yielding a high purity compound suitable for device applications.
- Yield and purity: HPLC purity improved from 99.4% to 99.6% after sublimation.
Borylation Using Pd(dppf)Cl2 and Potassium Acetate in 1,4-Dioxane
- The aryl halide (e.g., intermediate P3) is reacted with bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, and potassium acetate in 1,4-dioxane at reflux for 6 hours.
- The reaction mixture is filtered through silica/celite and purified to obtain the boronate ester intermediate with an 83% yield.
Borylation in THF under Nitrogen Atmosphere
- In a three-neck flask, the aryl halide, bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate are combined.
- The mixture is degassed and flushed with nitrogen, then refluxed at 80°C for 5 hours.
- The reaction is quenched with water, extracted with ether, dried, and purified by column chromatography.
- Yield: 81% of the boronate ester intermediate.
Borylation in DMSO with Pd(dppf)Cl2·CH2Cl2 Complex
- The aryl halide, bis(pinacolato)diboron, potassium acetate, and anhydrous DMSO are stirred at 60°C for 15 minutes.
- Pd(dppf)Cl2·CH2Cl2 complex is added, and the mixture is heated at 80°C for ~9 hours under nitrogen.
- After cooling, water and toluene are added, and the organic layer is separated, dried, and purified.
- Yield: 80% of the target compound as white crystals.
Borylation Using Pd2(dba)3 and S-Phos in 1,4-Dioxane
Summary Table of Preparation Conditions and Yields
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)2 + tetrabutylammonium bromide | K3PO4 | DMF | 130 | 5 | Not specified | Purified by sublimation; high purity |
| 2 | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | Reflux | 6 | 83 | Silica/celite filtration |
| 3 | Pd(dppf)Cl2 | KOAc | THF | 80 | 5 | 81 | Inert atmosphere; column chromatography |
| 4 | Pd(dppf)Cl2·CH2Cl2 | KOAc | DMSO | 60-80 | 9.25 | 80 | Extraction and crystallization |
| 5 | Pd2(dba)3 + S-Phos | KOAc | 1,4-Dioxane | Reflux | 24 | 76 | Column chromatography |
Notes on Reaction Mechanisms and Optimization
- The borylation reactions proceed via palladium-catalyzed cross-coupling mechanisms where the aryl halide undergoes oxidative addition to Pd(0), followed by transmetallation with bis(pinacolato)diboron and reductive elimination to yield the arylboronate ester.
- Choice of ligand and base significantly influences catalyst activity and selectivity.
- Elevated temperatures and inert atmosphere are critical to achieving high conversions and yields.
- Post-reaction purification techniques such as silica gel chromatography, recrystallization, and sublimation are employed to obtain high-purity products.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic applications?
- The compound contains three critical moieties:
- A benzenesulfonamide core with a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 2-position, enabling Suzuki-Miyaura cross-coupling reactions .
- A 4,5-dimethyl-1,2-oxazole substituent, which confers rigidity and potential hydrogen-bonding interactions in medicinal chemistry contexts .
- A methoxymethyl group on the sulfonamide nitrogen, influencing solubility and steric effects.
Q. What synthetic strategies are commonly employed to prepare this compound?
- Stepwise Synthesis :
Sulfonamide Formation : React benzenesulfonyl chloride with N-(methoxymethyl)-4,5-dimethyl-1,2-oxazol-3-amine under dynamic pH control (NaCO, pH 10) to avoid over-sulfonation .
Boronate Ester Introduction : Use palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (Bpin) under inert conditions to install the dioxaborolane group .
- Yield Optimization : Employ Design of Experiments (DoE) to balance reaction time, temperature, and catalyst loading .
Q. Which analytical techniques are critical for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxymethyl proton splitting at δ 3.2–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks for the boronate ester (expected m/z ~470–480).
- Advanced Techniques :
- X-ray Crystallography : Resolve stereochemical ambiguities in the oxazole and sulfonamide moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized for large-scale synthesis while minimizing side products?
- Bayesian Optimization : Use machine learning to predict optimal parameters (e.g., solvent polarity, temperature) for Suzuki coupling efficiency .
- Byproduct Analysis : Monitor for boronate ester hydrolysis (via NMR) or oxazole ring-opening (via LC-MS) under varying pH conditions .
- Case Study : A 2023 study achieved 85% yield by combining THF as a solvent, Pd(PPh) catalyst, and 60°C reaction temperature .
Q. How can computational modeling enhance understanding of this compound’s interactions in medicinal chemistry?
- Docking Studies : Simulate binding to kinase domains (e.g., EGFR) using the oxazole group as a hydrogen-bond acceptor and the sulfonamide as a hydrophobic anchor .
- DFT Calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., halogenation at the benzene ring’s para position) .
Q. What strategies resolve contradictory data in catalytic applications (e.g., variable coupling efficiency)?
- Cross-Validation : Compare results from alternative catalysts (e.g., PdCl(dppf) vs. Pd(OAc)) and ligands (e.g., SPhos vs. XPhos) .
- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., base strength, solvent purity) contributing to yield discrepancies .
Q. How does the methoxymethyl group impact the compound’s stability under physiological conditions?
- Hydrolytic Stability Assays : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. The methoxymethyl group typically enhances resistance to enzymatic cleavage compared to unsubstituted analogs .
- Comparative Studies : Replace the methoxymethyl with acetyl or benzyl groups to assess steric vs. electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
